3-Methyl-1H-indole-6-carboxylic acid

概要

説明

3-Methyl-1H-indole-6-carboxylic acid is an indole derivative, a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . Another common method is the oxidation of 3-methylindole-6-carboxaldehyde using alkaline potassium permanganate .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

化学反応の分析

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification:

Esterification

-

Reagents : Methanol, HSO (catalytic).

Hydrolysis

| Substrate | Base | Solvent | Yield |

|---|---|---|---|

| Methyl ester | LiOH | THF/MeOH/HO | 95% |

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the COOH group, yielding 3-methylindole:

-

Conditions : Heating (>200°C) or HSO/CuSO.

-

Mechanism : Radical pathway or via intermediate zwitterions .

Amide and Peptide Coupling

The carboxylic acid reacts with amines to form amides, a key step in drug design:

-

Reagents : DCC, EDC, or HATU with DMAP.

Electrophilic Substitution

The indole ring undergoes electrophilic attacks, primarily at the C2 and C5 positions due to the electron-withdrawing carboxylic acid group:

Nitration

Halogenation

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acid, Pd(PPh), NaCO.

-

Position : C4 or C7 (if halogenated).

| Halogen | Partner | Yield |

|---|---|---|

| Br (at C4) | Phenyl boronic acid | 65–80% |

Ugi Multicomponent Reactions

The carboxylic acid participates in Ugi-4CR to generate peptidomimetics:

| Product Type | Application | Yield |

|---|---|---|

| Indole-peptide hybrids | Antimicrobial agents | 70–85% |

Biological Interactions

The compound inhibits enzymes via metal chelation:

-

Targets : HIV integrase, cyclooxygenase-2 (COX-2).

-

IC50_{50}50 : 0.13 μM (HIV integrase inhibition).

科学的研究の応用

Medicinal Chemistry

Anti-Cancer Activity

One of the most significant applications of 3-methyl-1H-indole-6-carboxylic acid is in the development of anti-cancer agents. Research indicates that indole derivatives can inhibit specific cancer cell pathways. For instance, compounds derived from indole have shown efficacy against Aurora A kinase, a target often overexpressed in cancers. In vitro studies demonstrated that modifications to the indole structure can enhance selectivity and potency against cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-Platelet Aggregation

Another notable application is the exploration of its derivatives for anti-platelet aggregation activity. Studies have synthesized various substituted indole carbohydrazide derivatives, including those based on this compound. These compounds exhibited significant inhibition of platelet aggregation induced by adenosine diphosphate and collagen, indicating their potential as therapeutic agents for cardiovascular diseases .

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. It is utilized in the synthesis of more complex molecules through various reactions such as alkylation and esterification. Recent studies have demonstrated the use of cobalt-catalyzed reductive C–H alkylation involving carboxylic acids and indoles, showcasing the compound's role in synthesizing novel indole derivatives with enhanced properties .

Synthesis of Indole Derivatives

The compound is also employed as a building block for synthesizing other biologically active indoles. Its ability to participate in diverse chemical reactions allows chemists to modify its structure easily, leading to the creation of new compounds with tailored biological activities .

Biochemical Probes

Metabolic Studies

This compound has been identified as a bacterial metabolite, which highlights its role in microbial metabolism. Understanding its metabolic pathways can provide insights into microbial ecology and potential applications in biotechnology .

Role in Cellular Signaling

The compound's interactions with various cellular pathways make it a valuable tool for studying signaling mechanisms within cells. Its derivatives can act as inhibitors or activators of specific pathways, aiding researchers in elucidating complex biological processes.

Data Summary

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anti-cancer activity targeting Aurora A kinase; anti-platelet aggregation for cardiovascular health |

| Organic Synthesis | Reagent for alkylation and esterification; synthesis of novel indole derivatives |

| Biochemical Probes | Metabolic studies in microbial ecology; cellular signaling investigations |

Case Studies

-

Anti-Cancer Efficacy Study

- Researchers synthesized several derivatives of this compound and tested their effects on cancer cell lines. The results indicated that certain modifications significantly enhanced anti-cancer activity by inhibiting Aurora A kinase.

-

Cardiovascular Research

- A series of substituted indole carbohydrazide derivatives were evaluated for their ability to inhibit platelet aggregation. Among them, specific compounds showed up to 100% inhibition, highlighting their potential as therapeutic agents for preventing thrombotic events.

作用機序

The mechanism of action of 3-Methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate immune responses .

類似化合物との比較

Similar Compounds

1-Methyl-1H-indole-3-carboxylic acid: Another indole derivative with similar synthetic routes and biological activities.

Indole-3-carboxylic acid: Known for its applications in plant hormones and pharmaceuticals.

Uniqueness

3-Methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

3-Methyl-1H-indole-6-carboxylic acid (CAS No. 1670-82-2) is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

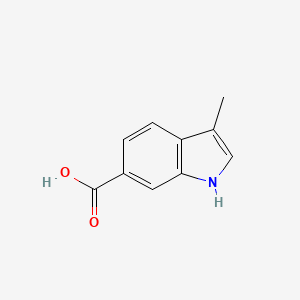

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₀H₉NO₂

- Molecular Weight : 175.19 g/mol

- Melting Point : 253-254 °C

The compound features a methyl group at the 3-position and a carboxylic acid functional group at the 6-position of the indole ring, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzymes : The compound may act as an enzyme inhibitor, modulating metabolic pathways.

- Receptors : It can bind to specific receptors, influencing signal transduction pathways.

These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance:

- Cell Line Studies : Research indicated that derivatives of indole exhibit significant cytotoxic effects against several cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism involves induction of apoptosis and cell cycle arrest at the S phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 22 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

- Cytokine Inhibition : At concentrations around 10 µg/mL, significant reductions in TNF-α (up to 78%) and IL-6 (up to 89%) were observed in treated macrophages compared to control groups .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary data suggest that it shows effective inhibition against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

Case Studies

- Study on Anticancer Effects : A study focused on the effects of indole derivatives on human cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability through apoptosis pathways .

- Anti-inflammatory Research : Another investigation revealed that treatment with this compound led to decreased levels of inflammatory markers in animal models of arthritis, indicating its potential for therapeutic use in inflammatory diseases .

特性

IUPAC Name |

3-methyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-11-9-4-7(10(12)13)2-3-8(6)9/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOPDHGKWNANDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620335 | |

| Record name | 3-Methyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-69-3 | |

| Record name | 3-Methyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。